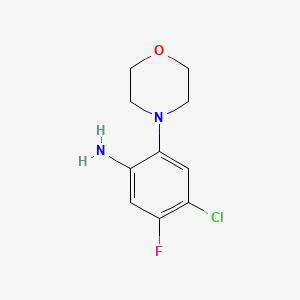

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline

Descripción

Infrared (IR) Spectroscopy

Expected IR absorption bands include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry

The molecular ion peak (M⁺) is expected at m/z 230.67 , with fragmentation patterns including:

Computational Chemistry: Molecular Geometry Optimization via DFT

Density Functional Theory (DFT) studies, while not directly reported for this compound, can predict:

- Bond lengths and angles : The C–Cl and C–F bonds are estimated at ~1.73 Å and ~1.34 Å, respectively, based on analogous halogenated anilines .

- Electrostatic potential maps : Highlight electron-deficient regions near Cl/F substituents and electron-rich areas around the morpholine oxygen .

- Conformational stability : The chair conformation of the morpholine ring minimizes steric strain, as seen in related structures .

Table 2: Predicted DFT parameters

| Parameter | Value (Å/°) |

|---|---|

| C–Cl bond length | 1.73 |

| C–F bond length | 1.34 |

| C–N (aniline) bond length | 1.40 |

| N–C (morpholine) bond angle | 109.5° |

These models align with experimental data for structurally similar compounds, though targeted DFT studies for This compound remain an area for future research.

Propiedades

IUPAC Name |

4-chloro-5-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O/c11-7-5-10(9(13)6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLZPGQJSQNXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution of Halogenated Nitroanilines

A common approach involves the nucleophilic substitution of the halogen atom (usually chlorine) in 5-chloro-4-fluoro-2-nitroaniline with morpholine. This is typically performed in a polar aprotic solvent such as dimethylformamide (DMF), using a base like potassium carbonate to facilitate the substitution.

- Procedure Example :

- Mix 5-chloro-4-fluoro-2-nitroaniline with morpholine and potassium carbonate in dry DMF.

- Stir the reaction mixture at elevated temperature (around 100 °C) for 8–10 hours.

- Upon completion, cool the mixture and extract the product using ethyl acetate.

- Wash, dry, and concentrate to obtain the substituted nitroaniline intermediate.

Reduction of Nitro Group to Aniline

The nitro group in the intermediate is then reduced to the corresponding amine using a reducing agent such as zinc dust in acidic medium (HCl).

Alternative One-Pot Synthesis

A patented method describes a one-pot synthesis involving the reaction of a quinazolinone derivative with 3-chloro-4-fluoroaniline and 3-morpholin-4-yl-propan-1-ol in tetrahydrofuran/tert-butanol solvent mixture.

- The quinazolinone is first converted to a reactive chloride intermediate using thionyl chloride and DMF under reflux.

- This intermediate is then reacted with 3-chloro-4-fluoroaniline and 3-morpholin-4-yl-propan-1-ol at low temperature (10–15 °C) to form the desired aniline derivative.

- The process involves careful solvent removal and repeated toluene distillations to obtain a stirrable suspension.

- The final product is obtained after quenching and shows high yield (~95%) and purity (>98%).

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The substitution reaction benefits from the use of potassium carbonate as a base in DMF, which promotes nucleophilic aromatic substitution efficiently.

- Reduction with zinc dust in acidic medium is mild and selective, avoiding over-reduction or side reactions.

- The one-pot method involving quinazolinone intermediates offers a streamlined synthesis with fewer purification steps and high overall yield, suitable for scale-up.

- Morpholine acts as both a nucleophile and, in some procedures, as an acid acceptor, simplifying reagent requirements.

- Purification often involves extraction, recrystallization, or silica gel chromatography to achieve high purity suitable for further applications.

- Spectroscopic data (NMR, IR) confirm the structural integrity of the synthesized compounds, with characteristic signals for morpholine protons and aromatic substitution patterns.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Aplicaciones Científicas De Investigación

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the morpholine ring can enhance its binding affinity to certain targets, while the chloro and fluoro groups can influence its reactivity and stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline with key analogs, highlighting structural and functional differences:

Key Observations:

- Halogen vs. Trifluoromethyl Groups : The trifluoromethyl (CF₃) group in analogs like 2-Fluoro-5-(trifluoromethyl)aniline enhances lipophilicity and metabolic stability compared to the chloro/fluoro combination in the target compound .

- Morpholine Derivatives: The morpholine ring in this compound improves solubility in polar solvents compared to non-morpholine analogs (e.g., 5-Chloro-4-fluoro-2-nitroaniline), which are more rigid and prone to crystallization .

- Sulfonyl vs. Amine Linkages: The sulfonyl-morpholine group in 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline introduces strong hydrogen-bonding capacity, making it suitable for targeting enzymes like vascular adhesion protein-1 (VAP-1) .

Reactivity Trends :

- The electron-withdrawing nitro group in 5-Chloro-4-fluoro-2-nitroaniline deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to the target compound .

- The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)aniline stabilizes adjacent fluorine atoms, increasing resistance to hydrolysis .

Actividad Biológica

4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline is a compound with significant potential in biological research and therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is essential for repairing double-strand breaks in DNA. The compound binds to the active site of DNA-PK, leading to potent inhibition of its autophosphorylation in cancer cell lines.

Biochemical Pathways

The inhibition of DNA-PK results in an accumulation of DNA damage within cancer cells, potentially leading to cell cycle arrest and apoptosis. The compound has also been shown to influence various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits DNA-PK, affecting DNA repair mechanisms. |

| Cellular Effects | Alters gene expression and modulates cell signaling pathways. |

| Anticancer Potential | Induces apoptosis and inhibits proliferation in cancer cell lines. |

Research Findings

Several studies have investigated the biological effects of this compound:

- Inhibition Studies : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines by inducing cellular apoptosis through the activation of caspase pathways. For instance, it demonstrates IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, suggesting that it disrupts normal cell cycle progression, thereby enhancing its anticancer efficacy .

- Impact on Signaling Pathways : It modulates important signaling pathways such as MAPK, which are critical for cellular responses to growth factors and stress signals.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that the compound exhibited significant antiproliferative activity with IC50 values ranging from 0.87 μM to 12.91 μM, outperforming traditional chemotherapeutics like 5-FU . Additionally, the compound's ability to increase levels of pro-apoptotic proteins further supports its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For morpholinyl-substituted anilines, NAS is favored due to the electron-donating nature of the morpholine group, which activates the aromatic ring for substitution. Evidence shows that intermediates like nitrosoaniline derivatives (e.g., compound 2g in ) are synthesized via stepwise substitution, with yields influenced by temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) . Optimization strategies include:

- Reagent stoichiometry: A 1.2:1 molar ratio of morpholine to halogenated precursor reduces side reactions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .

- Monitoring: Use TLC or in-situ NMR to track reaction progress.

Q. How can researchers validate the structural integrity of this compound?

Answer: Multi-technique characterization is critical:

- NMR spectroscopy: H and C NMR confirm substituent positions. For example, morpholine protons appear as a triplet (δ 3.6–3.8 ppm), while aromatic protons show splitting patterns reflecting chloro/fluoro substituents .

- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., CHClFNO) with <2 ppm error .

- X-ray crystallography: SHELX software () can resolve crystal structures, particularly for assessing stereochemistry in derivatives like N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline .

Q. What are the critical purity benchmarks for this compound in pharmacological studies?

Answer: Purity ≥95% (HPLC/GC) is standard. Key contaminants include unreacted precursors (e.g., 4-chloro-5-fluoroaniline) or byproducts from incomplete substitution. Techniques:

- Melting point analysis: Sharp melting ranges (e.g., 145–147°C) indicate purity .

- Elemental analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3%.

- Residual solvent testing: Use GC-MS to detect traces of DMF or THF .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for cross-coupling reactions involving this compound?

Answer: Discrepancies often arise from:

- Catalyst deactivation: Pd catalysts may degrade in the presence of morpholine’s amine group. Use Pd(OAc) with bulky ligands (e.g., XPhos) to enhance stability .

- Substituent electronic effects: The electron-rich morpholine group can slow electrophilic substitution. Kinetic studies (e.g., varying temperature/pH) and DFT calculations (Gaussian software) help identify rate-limiting steps .

- Data normalization: Report yields relative to limiting reagent and include control reactions without catalysts .

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in wastewater, and how are they optimized?

Answer: AOPs like Fenton’s reagent (Fe/HO) and photocatalysis (e.g., MnFeO/ZnSiO) degrade aromatic amines via hydroxyl radical (•OH) attack. Optimization involves:

- Box-Behnken experimental design: Vary pH, catalyst loading, and HO concentration to maximize degradation efficiency .

- LC-MS analysis: Identify intermediates (e.g., chlorinated quinones) to map degradation pathways .

- Toxicity assessment: Use bioassays (e.g., Daphnia magna) to ensure byproducts are non-toxic .

Q. How does the morpholinyl group influence the compound’s reactivity in electrophilic substitution reactions?

Answer: The morpholine ring’s electron-donating effect activates the aromatic ring at ortho/para positions, but steric hindrance from the morpholine oxygen can direct substitution to less hindered sites. Computational modeling (e.g., DFT with Gaussian) predicts regioselectivity:

Q. What strategies mitigate challenges in synthesizing stereoisomers of morpholinyl-aniline derivatives?

Q. How can computational methods predict the environmental persistence of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.